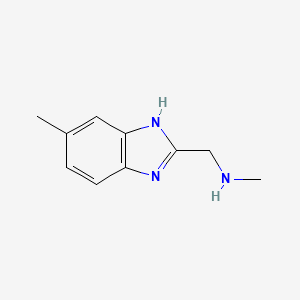

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

説明

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine typically involves the nucleophilic substitution of a benzimidazole precursor. One common method is the reaction of 2-methylbenzimidazole with formaldehyde and methylamine under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are known for their antimicrobial properties. Studies have shown that such compounds exhibit significant in vitro activity against a range of pathogens, including bacteria and fungi. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against various strains such as Escherichia coli and Staphylococcus aureus ranging from 9 to 19 µg/mL.

Anticancer Properties

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. A study highlighted the antiproliferative effects of certain benzimidazole compounds on human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Neuropharmacological Applications

Pain Management

Benzimidazole derivatives have been explored for their analgesic effects. In animal models, administration of these compounds has shown to alleviate morphine-induced hyperalgesia and allodynia. This suggests that they may be beneficial in managing opioid-induced pain conditions . The reduction of pro-inflammatory cytokines like TNF-α further supports their role in neuroinflammatory responses .

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have been assessed using various assays. One study employed the DPPH radical scavenging assay to evaluate the antioxidant capacity of these compounds, revealing significant inhibition percentages at varying concentrations . This antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Industrial Applications

Agricultural Uses

Benzimidazole derivatives are also utilized in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies against various plant pathogens. The structural characteristics of these compounds allow for effective binding to target enzymes in fungi, disrupting their metabolic processes .

Case Studies

作用機序

The mechanism of action of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This mechanism is particularly relevant in the context of anticancer activity, as it can lead to cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine

- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine

- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position of the benzimidazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

生物活性

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, with the CAS number 887571-32-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N3

- Molar Mass : 175.23 g/mol

- Storage Conditions : Room temperature

- Hazard Classification : Irritant (Xi) with risk codes indicating eye irritation .

Benzimidazole derivatives, including this compound, are known to exhibit a variety of biological activities. The mechanism of action often involves interference with cellular processes such as:

- Anthelmintic Activity : Benzimidazoles disrupt microtubule formation in helminths, leading to energy depletion and cell death. This mechanism is attributed to the inhibition of malate dehydrogenase in both cytoplasmic and mitochondrial pathways .

- Antitumor Activity : Some benzimidazole derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells and inhibiting tubulin polymerization, similar to the action of colchicine .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from benzimidazole structures have demonstrated significant activity against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values indicating potent inhibitory effects .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that certain analogs exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that substitutions on the benzimidazole ring can enhance antimicrobial potency .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Pseudomonas aeruginosa | 17 |

Study on Antiproliferative Activity

In one study, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity. Among them, this compound exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antimicrobial Properties

Another study focused on the synthesis and evaluation of benzimidazole derivatives against various microbial strains. The results showed that specific modifications to the benzimidazole core could enhance antimicrobial activity significantly, suggesting a potential pathway for developing new antimicrobial agents .

特性

IUPAC Name |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXKMCOBFSSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649163 | |

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-32-6 | |

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。